

Application Note: HPLC-UV Analysis of Tofacitinib and its Metabolite Desmethylofacitinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tofacitinib metabolite-1*

Cat. No.: *B15589286*

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This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of Tofacitinib and its primary metabolite, Desmethylofacitinib. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, metabolic profiling, and quality control of Tofacitinib.

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] It is primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2C19 enzymes.[2][3] The main metabolic pathway is N-demethylation, leading to the formation of Desmethylofacitinib. Monitoring the levels of both the parent drug and its major metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for the separation and quantification of Tofacitinib and Desmethylofacitinib using a reversed-phase HPLC-UV system.

Quantitative Data Summary

The following table summarizes the optimized chromatographic conditions for the analysis of Tofacitinib and Desmethylofacitinib.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Waters XBridge BEH Shield RP18, 4.6 x 150 mm, 2.5 μ m
Mobile Phase A	20 mM Potassium Phosphate Monobasic, pH 5.5
Mobile Phase B	Acetonitrile
Gradient	77% A to 45% A over 28 minutes
Flow Rate	0.8 mL/min
Column Temperature	45°C
Injection Volume	10 μ L
UV Detection	280 nm
Run Time	42 minutes

Experimental Protocols

1. Reagent and Sample Preparation

- **Mobile Phase A Preparation:** Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of HPLC-grade water. Adjust the pH to 5.5 with a dilute potassium hydroxide solution. Filter through a 0.45 μ m membrane filter.
- **Mobile Phase B Preparation:** Use HPLC-grade acetonitrile.
- **Standard Stock Solution (1 mg/mL):** Accurately weigh and dissolve 10 mg of Tofacitinib citrate and an appropriate amount of Desmethyltofacitinib reference standard in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 methanol:water).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

- **Sample Preparation (Plasma):** To 500 μL of plasma, add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 μL of the mobile phase initial conditions.

2. HPLC-UV System Setup and Operation

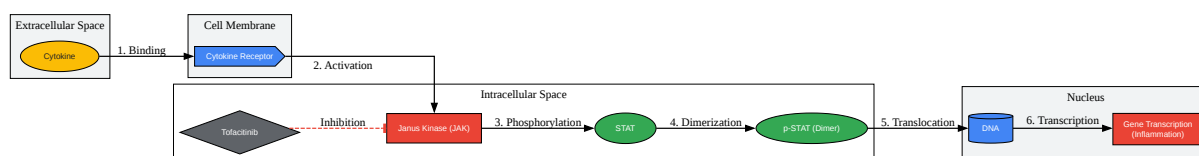
- **System Equilibration:** Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase composition (77% A) for at least 30 minutes at a flow rate of 0.8 mL/min until a stable baseline is achieved.
- **Sequence Setup:** Create a sequence in the chromatography data system (CDS) software including blanks, standard solutions, and prepared samples.
- **Injection and Data Acquisition:** Inject 10 μL of each solution and acquire data for 42 minutes. The UV detector should be set to a wavelength of 280 nm.

3. Data Analysis

- **Peak Identification:** Identify the peaks for Desmethyltofacitinib and Tofacitinib based on their retention times obtained from the injection of standard solutions.
- **Calibration Curve:** Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r^2).
- **Quantification:** Determine the concentration of Tofacitinib and Desmethyltofacitinib in the samples by interpolating their peak areas on the calibration curve.

Visualizations

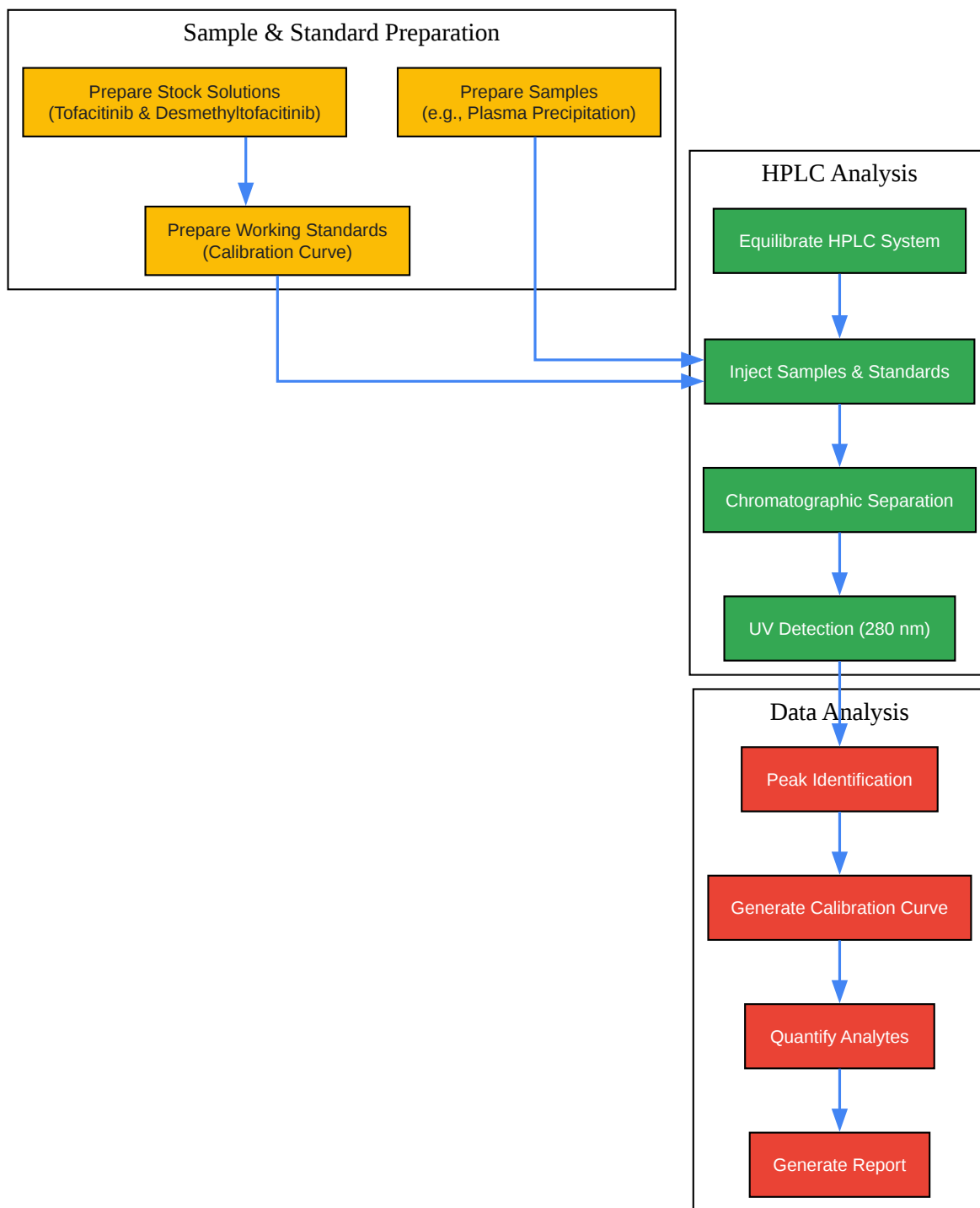
Signaling Pathway



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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow



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Caption: Workflow for HPLC-UV analysis of Tofacitinib.

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References

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- To cite this document: BenchChem. [Application Note: HPLC-UV Analysis of Tofacitinib and its Metabolite Desmethylofacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589286#hplc-uv-analysis-of-tofacitinib-and-desmethylofacitinib]

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